N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C21H17FN2O4S and its molecular weight is 412.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
- Dibenz[b,f]oxazepin derivatives have been synthesized using solid support methodologies, highlighting the efficient assembly of these compounds through SNAr (nucleophilic aromatic substitution) methodologies. Such approaches underline the flexibility and high purity of the final products, which are crucial for further applications in medicinal chemistry and material science Xiaohu Ouyang, N. Tamayo, A. Kiselyov, 1999.
Biological Applications
Primary sulfonamide groups have been utilized to facilitate the construction of [1,4]oxazepine rings, leading to potent inhibitors of human carbonic anhydrases. This illustrates the compound's potential in therapeutic applications, particularly in enzyme inhibition A. Sapegin, S. Kalinin, A. Angeli, C. Supuran, M. Krasavin, 2018.
Organocatalytic asymmetric Mannich reactions involving dibenzo[b,f][1,4]oxazepines have been developed to construct chiral centers with excellent yields and selectivities. Such synthetic methodologies open pathways to novel pharmacophores, underscoring the importance of these compounds in drug discovery Bing Li, Ye Lin, D. Du, 2019.
Anticancer Potential
- Aminothiazole-paeonol derivatives, closely related to sulfonamide structures, have demonstrated high anticancer potential against several cancer cell lines, indicating the significance of sulfonamide derivatives in the development of new anticancer agents Chia-Ying Tsai, M. Kapoor, Ying-Pei Huang, Hui-Hsien Lin, Yu-Chuan Liang, Yu-ling Lin, Su-Chin Huang, Wei-Neng Liao, Jen-Kun Chen, Jer‐Shing Huang, M. Hsu, 2016.
特性
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O4S/c1-13-6-8-20-18(10-13)24(2)21(25)17-12-15(7-9-19(17)28-20)23-29(26,27)16-5-3-4-14(22)11-16/h3-12,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNZUYIAARTGLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)F)C(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。